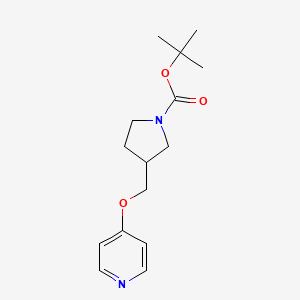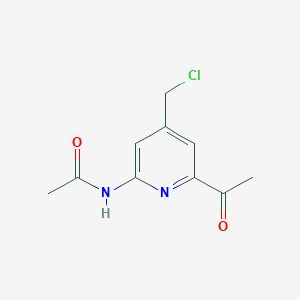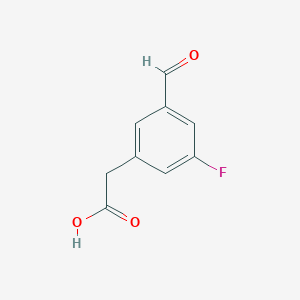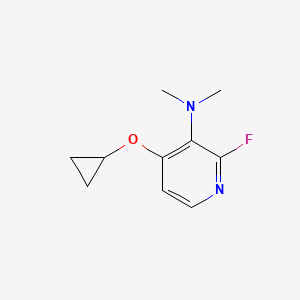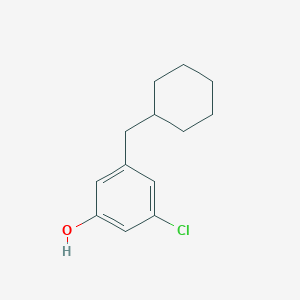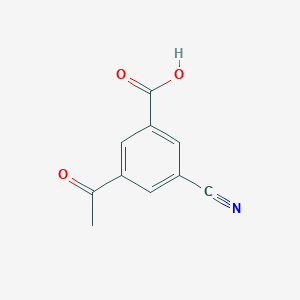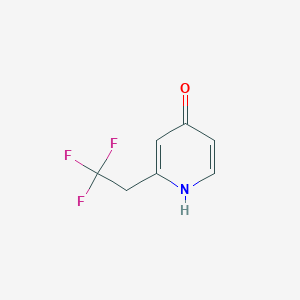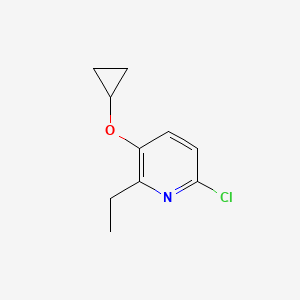
6-Chloro-3-cyclopropoxy-2-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol It is characterized by the presence of a chloro group at the 6th position, a cyclopropoxy group at the 3rd position, and an ethyl group at the 2nd position on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethyl-3-hydroxy-6-chloropyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions
6-Chloro-3-cyclopropoxy-2-ethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Chloro-3-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-3-cyclopropoxy-2-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein function.
類似化合物との比較
Similar Compounds
6-Chloro-3-methoxy-2-ethylpyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
6-Chloro-3-ethoxy-2-ethylpyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
6-Chloro-3-cyclopropoxy-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
6-Chloro-3-cyclopropoxy-2-ethylpyridine is unique due to the presence of the cyclopropoxy group, which can impart different chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
6-chloro-3-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-9(13-7-3-4-7)5-6-10(11)12-8/h5-7H,2-4H2,1H3 |
InChIキー |
IUSGIRUJQDNWFP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


